molecular formula C15H21NO2 B2820420 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 852400-02-3

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2820420
CAS No.: 852400-02-3
M. Wt: 247.338
InChI Key: BPFHXBYBEYVPMZ-CMDGGOBGSA-N
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Description

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.338 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Alkylation: The pyrrole ring is then alkylated at the 1-position with cyclohexyl groups using alkyl halides in the presence of a strong base like sodium hydride.

    Introduction of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, especially at the 2- and 5-positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific receptors or enzymes, altering their activity. The cyclohexyl and pyrrole moieties can interact with hydrophobic pockets in proteins, while the propenoic acid group can form hydrogen bonds with active site residues.

    Materials Science: The compound’s electronic properties can be exploited in the design of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.

    3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of propenoic acid.

    1-Cyclohexyl-2,5-dimethyl-1H-pyrrole: Lacks the propenoic acid group, making it less reactive in certain chemical reactions.

Uniqueness

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to the presence of both the cyclohexyl and propenoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFHXBYBEYVPMZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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